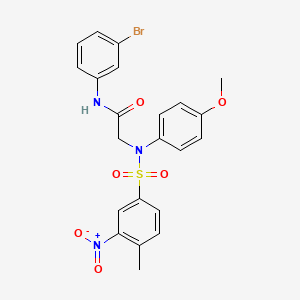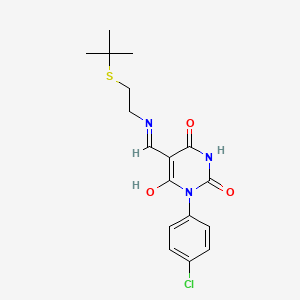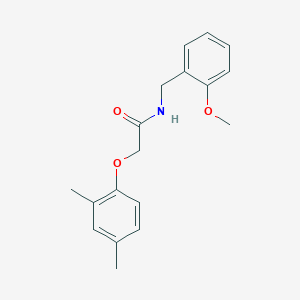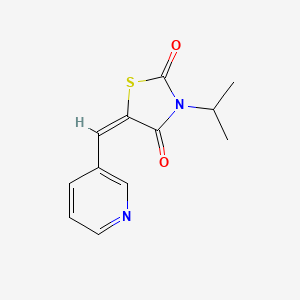
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a piperidine moiety. The presence of the dioxido group and the propyl substituent further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE typically involves multiple steps. One common method starts with the reaction of aniline derivatives with chlorosulfonyl isocyanate, followed by cyclization to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach to streamline the process and reduce costs. This method involves the reaction of saccharin derivatives with hydrazine, followed by nitrosation and thermal rearrangement to form the desired product . The use of palladium-catalyzed cyclocarbonylation has also been reported for the efficient synthesis of benzothiadiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for further research in these areas .
Medicine
In medicine, derivatives of this compound have been investigated for their antihypertensive, antidiabetic, and anticancer properties. The compound’s interaction with specific molecular targets, such as KATP channels and AMPA receptors, underlies its therapeutic potential .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets. For instance, it can modulate the activity of KATP channels, leading to changes in cellular ion flux and membrane potential . Additionally, its binding to AMPA receptors can influence neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones: Investigated as HCV polymerase inhibitors.
2-[(1,1-Dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide: Known for its antimicrobial activity.
Uniqueness
The uniqueness of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiadiazine and piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-8-19-12-17-23(21,22)15-11-13(6-7-14(15)19)16(20)18-9-4-3-5-10-18/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCGULPLFPDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5095836.png)
![N-(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5095839.png)

![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5095857.png)




![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B5095891.png)
![(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-phenylprop-2-en-1-one](/img/structure/B5095901.png)
![N'-ethyl-N'-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5095909.png)
![N-{2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]phenyl}acetamide](/img/structure/B5095913.png)
![N-methyl-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5095934.png)
![7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5095942.png)
